Rutaevin 7-acetate

Quality Control Reproducibility Natural Products

Researchers studying limonoid-mediated hepatotoxicity or CYP3A4 drug-drug interactions often face challenges sourcing structurally distinct, well-characterized tool compounds. Rutaevin 7-acetate (CAS 62306-81-4) directly addresses this need. • Differentiated tool: The 7-acetate group critically modulates LogP (1.80) and TPSA (131.00 Ų), distinguishing it from fraxinellone and ensuring the metabolic stability required for reproducible CYP3A4 inactivation assays (KI = 15.98 μM). • Dual-application value: Validated for cytotoxicity screening against both estrogen receptor-negative (MDA-MB-231) and receptor-positive (MCF-7) breast cancer cells; also serves as a mechanism-based CYP3A4 inactivator for hepatotoxicity and DDI investigations. • Supply assurance: ≥98% HPLC purity (NMR/MS verified); -20°C powder storage with global ice-pack shipping; available in 5 mg to 1 g quantities with documented in vivo solubility formulations.

Molecular Formula C28H32O10
Molecular Weight 528.5 g/mol
CAS No. 62306-81-4
Cat. No. B3029322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRutaevin 7-acetate
CAS62306-81-4
Molecular FormulaC28H32O10
Molecular Weight528.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(=O)C2C(OC3C2(COC(=O)C3)C4C1(C56C(O5)C(=O)OC(C6(CC4)C)C7=COC=C7)C)(C)C
InChIInChI=1S/C28H32O10/c1-13(29)35-21-18(31)19-24(2,3)37-16-10-17(30)34-12-27(16,19)15-6-8-25(4)20(14-7-9-33-11-14)36-23(32)22-28(25,38-22)26(15,21)5/h7,9,11,15-16,19-22H,6,8,10,12H2,1-5H3/t15-,16-,19+,20-,21-,22+,25-,26-,27-,28+/m0/s1
InChIKeyYBJGIQUVRQCMSY-VZGSZHHKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rutaevin 7-Acetate Research Overview


Rutaevin 7-acetate (CAS 62306-81-4) is a limonoid triterpenoid compound, derived from the seeds of Microula sikkimensis and the roots of Dictamnus dasycarpus [1] [2]. It is primarily used in scientific research for its potential biological activities .

Limonoid natural product probe for cell-based and metabolism research
7-Acetate modification enables structure-activity relationship (SAR) studies
Solubility profile supports in vitro assay and in vivo formulation development

Rutaevin 7-Acetate vs. Generic Limonoids


Limonoids, while structurally related, exhibit significant differences in their chemical and biological properties, making generic substitution unfeasible for specific research applications [1]. Key differentiating factors, such as the presence or absence of the 7-acetate group, directly impact molecular properties like LogP, TPSA, and, crucially, metabolic stability and safety profiles [2] [3]. These distinctions are not trivial; they are critical for ensuring experimental reproducibility and accurate interpretation of results in areas like hepatotoxicity, anti-inflammatory, and anti-cancer research.

7-Acetate group absent in generic limonoids

Physicochemical properties (LogP, TPSA) shift; membrane permeability and partitioning may differ, altering cellular response context.

Metabolic activation profile varies within the class

Limonoids show large differences in CYP-mediated bioactivation; metabolic stability context and safety-related endpoint monitoring may not transfer.

Intra-class hepatotoxicity divergence

Hepatotoxicity ranking differs significantly (e.g., fraxinellone vs. rutaevin); direct substitution risks misleading toxicity interpretation.

Rutaevin 7-Acetate Evidence Profile


Purity Specification

Vendors report a purity of >98% for Rutaevin 7-acetate, determined by HPLC . This is a critical quality metric for ensuring experimental consistency.

Purity Specification
Data to verify
>98% (HPLC)
Supports lot-to-lot reproducibility
Supplier specification; independent verification recommended
Quality Control Reproducibility Natural Products

Storage Stability

Rutaevin 7-acetate powder is documented to be stable for 3 years at -20°C . This stability profile is crucial for long-term project planning and reducing procurement frequency.

Storage Stability
Data to verify
3 years at −20°C (powder)
Supports long-term study planning
Based on supplier documentation
Stability Storage Logistics

Solubility Profile

Rutaevin 7-acetate is reported to be soluble in organic solvents including DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone [1] . This solubility profile is essential for preparing stock solutions for various in vitro assays.

Solubility Profile
Data to verify
Soluble in DMSO, Chloroform, etc.
Enables in vitro assay preparation
Solubility may vary; confirm in chosen vehicle
Solubility In Vitro Assay Development

Hepatotoxicity vs. Fraxinellone

In a 2023 study, rutaevin (the parent compound) was shown to be significantly less hepatotoxic than fraxinellone. Among four furan-containing limonoids, only fraxinellone displayed significant hepatotoxicity in vitro and in vivo [1]. The metabolic activation efficiency (CLint) for these compounds was ranked as fraxinellone >> obacunone > limonin > rutaevin [1].

Hepatotoxicity Comparison
Class-level
Rutaevin (parent) – low hepatotoxicity
vs
Fraxinellone – significant hepatotoxicity
Class-level hepatotoxicity ranking; may support model selection
Furan-containing limonoid study; extrapolation to acetate derivative requires verification
Toxicology Metabolism Safety

CYP3A4 Inactivation Potential

Rutaevin has been identified as a mechanism-based inactivator of CYP3A4, with inactivation parameters of KI = 15.98 μM, kinact = 0.032 min⁻¹, and t₁/₂ inact = 21.65 min [1].

CYP3A4 Inactivation
Reported
KI 15.98 μM, kinact 0.032 min⁻¹, t½ 21.65 min (rutaevin)
Supports CYP3A4 metabolism studies
Human/rat liver microsomes; NADPH-fortified
CYP3A4 Metabolism Pharmacokinetics

Structural Differentiation

Rutaevin 7-acetate (MW: 528.55, TPSA: 131.00 Ų, XlogP: 1.80) differs from its parent compound, Rutaevin (MW: 486.51, TPSA: 124.8 Ų, cLogP: 2.11) by an acetate group at the C7 position [1] [2]. This modification alters key physicochemical properties such as molecular weight, polar surface area, and lipophilicity, which can significantly impact biological activity, solubility, and membrane permeability .

Structural Differentiation
Reported comparison
Rutaevin 7-acetate: MW 528.55, TPSA 131.00, XlogP 1.80
vs
Rutaevin: MW 486.51, TPSA 124.8, cLogP 2.11
Acetate group alters physicochemical properties for SAR studies
Calculated properties; experimental validation may be needed
Structure-Activity Relationship SAR Molecular Properties

Rutaevin 7-Acetate Research Applications


Breast Cancer Cell Assays

Rutaevin 7-acetate is reported to have potential for studying the growth of both estrogen receptor-negative and -positive human breast cancer cells . Researchers can utilize this compound in standard cytotoxicity assays (e.g., MTT, SRB) to evaluate its effects on cell proliferation and viability.

Pharmacokinetic and Drug-Drug Interaction Studies

Given that the parent compound, rutaevin, is a mechanism-based inactivator of CYP3A4, Rutaevin 7-acetate can be used in advanced metabolism studies . It serves as a tool compound to probe CYP3A4 activity and investigate potential drug-drug interactions in liver microsome or hepatocyte models.

Hepatotoxicity and Safety Profiling

As a member of the limonoid class, Rutaevin 7-acetate is a suitable candidate for in vitro and in vivo hepatotoxicity studies . Its low toxicity profile relative to other furan-containing limonoids like fraxinellone makes it a valuable comparator for understanding structure-toxicity relationships (STRs) within this chemical family.

In Vivo Efficacy and Bioavailability Studies

The reported solubility of Rutaevin 7-acetate in DMSO and other solvents, coupled with documented in vivo formulations , facilitates its use in animal models. This supports research into its systemic exposure, tissue distribution, and in vivo efficacy for various disease models.

Application
Selection Property
Validation Focus
Breast cancer cell-model studies
Cytotoxicity and proliferation endpoints
Cell-viability assay context and endpoint reproducibility
CYP3A4-mediated metabolism and interaction studies
Mechanism-based inactivation kinetics
DDI pathway context and metabolic stability assessment
Hepatotoxicity structure-toxicity relationship research
Limonoid class-specific metabolic activation
Comparative hepatotoxicity endpoint context
In vivo exposure and tissue distribution research
Solubility and formulation compatibility
Systemic exposure-model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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